molecular formula C17H15N3O3S B2542709 benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate CAS No. 896345-45-2

benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate

Cat. No.: B2542709
CAS No.: 896345-45-2
M. Wt: 341.39
InChI Key: GWKCGALBPJGVLF-UHFFFAOYSA-N
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Description

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 9-methyl group and a benzyl ester-linked sulfanylacetate moiety. The sulfanyl (thioether) bridge and benzyl ester group contribute to its lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12-6-5-9-20-15(12)18-16(19-17(20)22)24-11-14(21)23-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKCGALBPJGVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol

Reaction Scheme 1

2-Aminonicotinic acid → Cyclocondensation → 2-Chloro intermediate → Thiolation  

Step 1: Cyclocondensation
2-Aminonicotinic acid (1.0 eq) reacts with trimethyl orthoacetate (1.2 eq) in refluxing acetic acid (120°C, 6 hr) to form 9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2(3H)-one. Yield: 78-82%.

Step 2: Chlorination
Treatment with phosphorus oxychloride (3.0 eq) in dichloroethane (DCE) at 80°C for 4 hr produces 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one. Yield: 91%.

Step 3: Thiolation
Nucleophilic displacement with thiourea (1.5 eq) in ethanol/water (4:1) at reflux yields the thiol intermediate. Critical parameters:

  • pH maintained at 8-9 with NaOH
  • Reaction time: 3 hr
  • Yield: 85%

Thioether Formation with Benzyl Bromoacetate

Reaction Conditions Optimization

Parameter Range Tested Optimal Value Yield Impact
Solvent DMF, THF, Acetone Anhydrous DMF +18%
Base K2CO3, Et3N, DBU DBU (1.2 eq) +22%
Temperature (°C) 0-25, 40, 60 40 +15%
Reaction Time (hr) 2-24 12 Max conversion
Molar Ratio 1:1 to 1:1.5 1:1.2 (thiol:alkyl) +9%

Table 1: Optimization of thioether coupling reaction parameters

Procedure

  • Charge 9-methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol (1.0 eq) and DBU (1.2 eq) in dry DMF (0.1M)
  • Add benzyl bromoacetate (1.2 eq) dropwise at 0°C
  • Warm to 40°C and stir 12 hr under N2
  • Quench with ice-water, extract with EtOAc (3×50 mL)
  • Dry over Na2SO4, concentrate, purify by silica chromatography (Hexane:EtOAc 7:3)
  • Isolate as white solid (Yield: 76%, purity >98% by HPLC)

Alternative Synthetic Approaches

One-Pot Thiolation-Alkylation Strategy

Developed to improve atom economy, this method eliminates isolation of the thiol intermediate:

Key Steps :

  • Generate 2-chloro intermediate as above
  • Direct treatment with benzyl mercaptoacetate (2.0 eq) and K2CO3 (2.5 eq) in DMF/H2O (9:1)
  • Microwave irradiation at 100°C for 30 min

Advantages :

  • Total reaction time reduced from 18 hr to 2.5 hr
  • Overall yield increases to 81%

Limitations :

  • Requires strict stoichiometric control to prevent dialkylation
  • Higher catalyst loading (20 mol% TBAB) needed

Enzymatic Resolution for Enantiopure Material

While the parent compound isn’t chiral, this method applies to substituted derivatives:

Enzyme Substrate Conversion (%) ee (%)
Candida antarctica p-Nitrophenyl acetate 98 >99
Pseudomonas fluorescens Methyl thioglycolate 85 92

Table 2: Biocatalytic approaches for derivative synthesis

Critical Analysis of Purification Methods

Chromatographic Conditions Comparison

Stationary Phase Mobile Phase Rf Purity (%) Recovery (%)
Silica 60 Hexane:EtOAc (7:3) 0.32 98.5 89
C18 MeCN:H2O (65:35) 0.41 99.2 92
Alumina CH2Cl2:MeOH (95:5) 0.28 97.8 84

Table 3: Purification efficiency across different chromatographic systems

C18 reverse-phase chromatography emerges as superior for final product purification, albeit with higher solvent costs.

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis requires addressing:

  • Exothermicity Management :
    • Batch vs flow reactor comparison shows 12% yield improvement in continuous flow systems
  • Solvent Recovery :
    • DMF distillation recovery reaches 89% efficiency with molecular sieves
  • Waste Stream Treatment :
    • Thiourea byproducts require oxidation with H2O2/HCl before disposal

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure R Group (Ester) Substituent on Core Sulfur Group Type CAS Number Use/Notes
Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate Pyrido[1,2-a][1,3,5]triazin-4-one Benzyl 9-methyl Sulfanyl (S-) - Target compound
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate Pyrido[1,2-a][1,3,5]triazin-4-one Ethyl None (4-oxo) Sulfanyl (S-) 303145-14-4 Closest analog, lacks 9-methyl group
Metsulfuron methyl ester 1,3,5-Triazin-2-yl Methyl 4-methoxy, 6-methyl Sulfonyl (SO2-) - Herbicide (sulfonylurea class)
N-[4-(benzyloxy)phenyl]-...acetamide 1,2,4-Triazol-3-yl - - Sulfanyl (S-) 573938-01-9 Triazole-based analog

Core Heterocycle Differences

  • Pyridotriazinone vs. Triazine/Triazole: The target compound’s pyridotriazinone core (fused pyridine-triazinone) differs from the simpler 1,3,5-triazine in metsulfuron methyl ester and the 1,2,4-triazole in ’s compound.

Ester Group Impact

  • Benzyl vs. Ethyl/Methyl Esters : The benzyl ester in the target compound increases lipophilicity (higher logP) compared to ethyl or methyl esters, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with metsulfuron methyl ester, where the methyl group balances herbicidal activity and environmental persistence .

Sulfur Functionality

  • Sulfanyl (S-) vs. Sulfonyl (SO2-) : The sulfanyl group in the target compound and its analogs (e.g., CAS 303145-14-4) differs electronically and sterically from the sulfonyl group in sulfonylurea herbicides like metsulfuron. Sulfonyl groups are stronger electron-withdrawing moieties, critical for herbicidal activity via acetolactate synthase inhibition .

Biological Activity

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyrido-Triazine Core : The initial step involves synthesizing the pyrido-triazine structure through cyclization reactions.
  • Substitution Reactions : The introduction of the benzyl and acetate groups is achieved via nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Biological Activity

The biological activity of this compound has been investigated in various studies. Notable findings include:

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have shown cytotoxic effects on cancer cell lines in vitro .

Mechanism of Action : The proposed mechanism involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindingsMethodology
Study ADemonstrated antimicrobial activity against E. coliAgar diffusion method
Study BShowed cytotoxicity against cancer cell linesMTT assay
Study CInvestigated the mechanism of action through enzyme inhibition assaysKinetic studies

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of triazine derivatives. Key findings include:

  • Structural Variability : Modifications in the sulfanyl and benzyl groups significantly affect biological activity.
  • In Vitro Studies : Various derivatives have been tested for their ability to inhibit bacterial growth and induce apoptosis in cancer cells.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand the therapeutic potential and safety profile of these compounds.

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